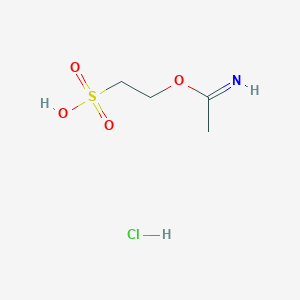![molecular formula C9H13BrO B14336563 Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 106202-75-9](/img/structure/B14336563.png)
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 3-[(2-bromo-2-propenyl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of cyclohexene with 2-bromo-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of cyclohexene derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different functionalized cyclohexene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Cyclohexene derivatives with hydrogen replacing the bromo group.
Substitution: Functionalized cyclohexene compounds with various substituents replacing the bromo group.
Applications De Recherche Scientifique
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with various molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products with potential biological and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chloro group instead of a bromo group.
Cyclohexene, 3-[(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodo group instead of a bromo group.
Cyclohexene, 3-[(2-fluoro-2-propenyl)oxy]-: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro, iodo, and fluoro groups, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
106202-75-9 |
|---|---|
Formule moléculaire |
C9H13BrO |
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
3-(2-bromoprop-2-enoxy)cyclohexene |
InChI |
InChI=1S/C9H13BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h3,5,9H,1-2,4,6-7H2 |
Clé InChI |
JAXYXFORGSGTTL-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1CCCC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


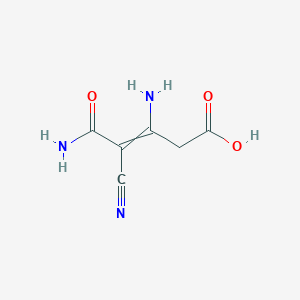
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
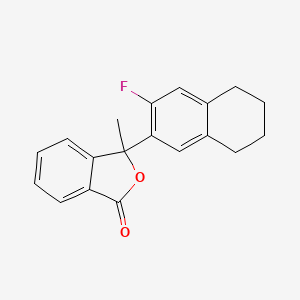
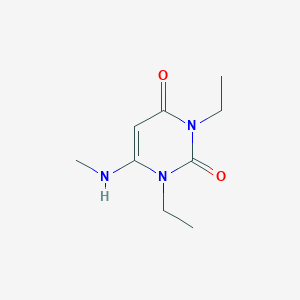
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
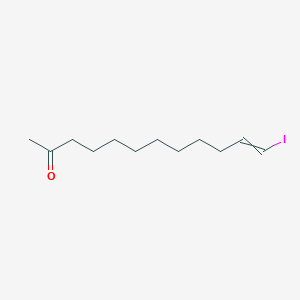

![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
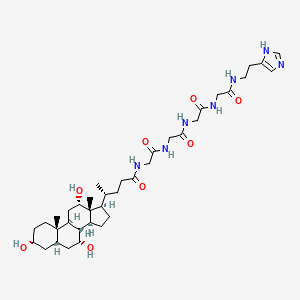
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
